molecular formula C17H16FNO4 B2730901 2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 575449-73-9

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B2730901
CAS No.: 575449-73-9
M. Wt: 317.316
InChI Key: ICDUJKCLONVJSV-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.316. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

The chemoselective acetylation of 2-aminophenol, involving the catalytic use of Novozym 435, highlights a significant application in the synthesis of intermediates for antimalarial drugs. This process, employing various acyl donors, underscores the importance of selecting optimal conditions for achieving desired product specificity. Vinyl acetate emerged as the preferred acyl donor due to its irreversible reaction characteristic, which is crucial for the kinetically controlled synthesis of N-(2-Hydroxyphenyl)acetamide derivatives (Magadum & Yadav, 2018).

Novel Acetamide Derivatives Synthesis

The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from 3-fluoro-4-cyanophenol presents another critical research application. These compounds, characterized by elemental analysis, IR, and 1H NMR, expand the chemical diversity and potential pharmaceutical utility of fluoroacetamide derivatives (Yang Man-li, 2008).

Pharmacological Potential

The pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, demonstrates the therapeutic potential of acetamide-based compounds. These activities suggest their relevance in developing new treatments for various diseases, including cancer and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2016).

Enantiocontrolled Synthesis

The use of alkali metal fluorides in acetamide and N-methylformamide or acetamide as fluorinating agents for the enantiocontrolled synthesis of fluorocarboxylic acids and fluoroalkyl benzenes from sulfonates illustrates a critical application in the field of synthetic organic chemistry. This methodology offers a pathway to synthesize highly enantiomerically pure compounds, which is vital for pharmaceutical applications (Fritz-Langhals, 1994).

Protein Tyrosine Phosphatase Inhibition

The design, synthesis, and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for inhibiting protein tyrosine phosphatase 1B (PTP1B) activity, with potential implications in managing diabetes, showcase the role of acetamide derivatives in therapeutic target modulation. These derivatives, validated through both docking studies and in vivo antidiabetic activity assessments, highlight the significance of acetamide frameworks in developing new drugs for diabetes management (Saxena et al., 2009).

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDUJKCLONVJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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